molecular formula C16H12F3N3O5S B2513309 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1428374-57-5

3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Numéro de catalogue: B2513309
Numéro CAS: 1428374-57-5
Poids moléculaire: 415.34
Clé InChI: TYYSTMHPVJYCBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12F3N3O5S and its molecular weight is 415.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(Furan-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (commonly referred to as Compound A ) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to elaborate on the biological activity of Compound A, including its mechanisms of action and efficacy against different cancer cell lines.

Chemical Structure

The structure of Compound A can be represented as follows:

C23H20F3N3O5S\text{C}_{23}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_5\text{S}

This compound features a furan ring, an oxadiazole moiety, and a sulfonamide group, which are critical for its biological activity.

Compound A exhibits its pharmacological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that Compound A significantly inhibits the proliferation of various cancer cell lines. For instance, it demonstrated over 90% inhibition against T-47D breast cancer cells and around 81% against SR leukemia cells .
  • Induction of Apoptosis : Research indicates that Compound A can induce apoptosis in cancer cells. The compound's ability to trigger programmed cell death is crucial for its anticancer properties .
  • Targeting Specific Pathways : It has been reported that Compound A inhibits key signaling pathways involved in cancer progression, such as the EGFR and Src pathways, with IC50 values indicating potent activity at low concentrations (e.g., 0.24 µM for EGFR inhibition) .

Biological Activity Data

The following table summarizes the biological activity of Compound A across various cancer cell lines:

Cell Line % Inhibition IC50 (µM) Mechanism
T-47D (Breast)90.47%-Cell proliferation inhibition
SR (Leukemia)81.58%-Cell proliferation inhibition
SK-MEL-5 (Melanoma)84.32%-Cell proliferation inhibition
MDA-MB-468 (Breast)84.83%-Cell proliferation inhibition
PC-3 (Prostate)-0.67Apoptosis induction
HCT-116 (Colon)-0.80Apoptosis induction
ACHN (Renal)-0.87Apoptosis induction

Case Study 1: Anticancer Activity

In a study conducted by MDPI, Compound A was evaluated against a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it exhibited broad-spectrum antiproliferative activity comparable to established chemotherapeutics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of Compound A to various target proteins involved in cancer progression. The results showed high binding affinities with significant energy values indicating strong interactions with target sites .

Propriétés

IUPAC Name

3-(furan-2-yl)-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O5S/c17-16(18,19)26-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-27-15)13-2-1-7-25-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYSTMHPVJYCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.